2,2,2-Trifluoro-1-(4-methyl-3-propoxyphenyl)ethanone
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Overview
Description
4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C12H13F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group, a methyl group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to achieve the required quality and yield. The use of advanced equipment and technology ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones.
Scientific Research Applications
4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog with only the trifluoromethyl group.
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but lacks the propoxy group.
4’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of a propoxy group.
Uniqueness
4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the propoxy and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-3-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-3-6-17-10-7-9(5-4-8(10)2)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPNEIWICFDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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